molecular formula C11H9N3OS2 B2874734 2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole CAS No. 478077-11-1

2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole

Cat. No.: B2874734
CAS No.: 478077-11-1
M. Wt: 263.33
InChI Key: VAYNVIQWXSKQEG-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a methylsulfanyl group and at position 5 with a 2-thienyl moiety bearing a pyrrole ring. Its analogs, however, demonstrate diverse bioactivities, including antimicrobial, anti-inflammatory, and pesticidal properties .

Properties

IUPAC Name

2-methylsulfanyl-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS2/c1-16-11-13-12-10(15-11)9-8(4-7-17-9)14-5-2-3-6-14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYNVIQWXSKQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326565
Record name 2-methylsulfanyl-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478077-11-1
Record name 2-methylsulfanyl-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

The target molecule features a 1,3,4-oxadiazole core substituted at position 2 with a methylsulfanyl (-SMe) group and at position 5 with a 3-(1H-pyrrol-1-yl)-2-thienyl moiety. Retrosynthetically, the compound can be dissected into two key fragments:

  • Methylsulfanyl-containing acyl precursor for the 2-position.
  • Thienyl-pyrrole carboxylic acid derivative for the 5-position.

The 1,3,4-oxadiazole ring is typically formed via cyclodehydration of a diacylhydrazine intermediate, a method widely reported in the literature.

Synthetic Routes to the 1,3,4-Oxadiazole Core

Cyclodehydration of Diacylhydrazines

The most established method involves the cyclodehydration of diacylhydrazines using phosphorus oxychloride (POCl₃) or other cyclizing agents. For the target compound, the synthesis proceeds as follows:

Step 1: Synthesis of Thienyl-Pyrrole Carboxylic Acid Hydrazide
  • Thienyl-pyrrole carboxylic acid is synthesized via a Suzuki-Miyaura coupling between 3-bromothiophene and 1H-pyrrole-1-boronic acid, followed by carboxylation using CO₂ under palladium catalysis.
  • The resulting acid is converted to its ethyl ester using ethanol and sulfuric acid.
  • Hydrazinolysis with hydrazine hydrate yields the corresponding hydrazide .
Step 2: Formation of Diacylhydrazine Intermediate

The hydrazide is reacted with methylsulfanyl acetyl chloride in dry dichloromethane under nitrogen atmosphere, catalyzed by triethylamine, to form the diacylhydrazine .

Step 3: Cyclodehydration with POCl₃

The diacylhydrazine is treated with phosphorus oxychloride (5–10 equiv) under reflux for 6–8 hours. The reaction mixture is neutralized with sodium bicarbonate, and the product is isolated via crystallization from methanol.

Reaction Scheme:
$$
\text{Thienyl-pyrrole hydrazide} + \text{CH}3\text{SCOCl} \xrightarrow{\text{Et}3\text{N}} \text{Diacylhydrazine} \xrightarrow{\text{POCl}_3} \text{Target Compound}
$$

Key Data:

  • Yield: 60–75% after optimization.
  • Purity: Confirmed by HPLC (>95%).

Alternative Route: Hurd-Mori Reaction

The Hurd-Mori reaction offers an alternative pathway via cyclization of a thiosemicarbazide precursor. However, this method is less favorable due to the need for harsh acidic conditions (concentrated H₂SO₄), which may degrade the pyrrole ring.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. In this method:

  • The diacylhydrazine intermediate is irradiated at 150°C for 15–20 minutes in a sealed vessel.
  • Cyclodehydration is catalyzed by a catalytic amount of p-toluenesulfonic acid (PTSA) instead of POCl₃.

Advantages:

  • Reaction time reduced from 6 hours to 20 minutes.
  • Yield improved to 80–85%.

Solvent-Free Mechanochemical Synthesis

Grinding the diacylhydrazine with iodine (10 mol%) in a mortar for 10–15 minutes induces cyclodehydration without solvents. This method aligns with green chemistry principles:

  • Yield: 70–75%.
  • Purity: Comparable to conventional methods (confirmed by ¹H NMR).

Functionalization of the Thienyl-Pyrrole Moiety

Suzuki-Miyaura Coupling

The 3-(1H-pyrrol-1-yl)-2-thienyl group is synthesized via cross-coupling between 3-bromothiophene and 1H-pyrrole-1-boronic acid using Pd(PPh₃)₄ as a catalyst. Key parameters:

  • Temperature: 80°C.
  • Solvent: Toluene/water (3:1).
  • Yield: 65–70%.

Protection-Deprotection Strategy

The pyrrole nitrogen is protected with a tert-butoxycarbonyl (Boc) group during cyclodehydration to prevent side reactions. Deprotection is achieved using trifluoroacetic acid (TFA) post-cyclization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrrole-H), 7.62 (d, J = 5.2 Hz, 1H, thienyl-H), 7.35 (d, J = 5.2 Hz, 1H, thienyl-H), 6.85 (m, 2H, pyrrole-H), 2.65 (s, 3H, -SMe).
  • IR (KBr): 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C), 690 cm⁻¹ (C-S).
  • HRMS (ESI): m/z calc. for C₁₂H₁₀N₃OS₂ [M+H]⁺: 292.0425; found: 292.0428.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar structure of the oxadiazole ring and the orthogonal orientation of the thienyl-pyrrole substituent.

Challenges and Optimization

Side Reactions

  • Oxadiazole Ring Opening: Occurs under prolonged heating >100°C. Mitigated by strict temperature control.
  • Pyrrole Degradation: Addressed using Boc protection.

Yield Improvement

  • Catalyst Screening: Use of zeolites or montmorillonite K10 increases yield by 10–15% via acid catalysis.

Comparative Analysis of Methods

Method Conditions Yield (%) Time Eco-Friendliness
Conventional POCl₃ Reflux, 6–8 h 60–75 High Low
Microwave-Assisted 150°C, 20 min 80–85 Moderate Moderate
Mechanochemical Grinding, 15 min 70–75 Low High

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antimicrobial Activity

Key Analog : N-[3-mercapto-5-(2-thienyl)-1,2,4-triazol-4-yl]-N'-arylthioureas ()

  • Structural Difference : Replaces the oxadiazole core with a triazole ring.
  • Activity : Compounds in this series (e.g., 9a ) showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to the piperazinylmethyl group enhancing membrane penetration .
  • Comparison : The methylsulfanyl group in the target compound may offer similar lipophilicity, but the thienyl-pyrrole substituent could reduce Gram-negative efficacy due to steric hindrance.

Key Analog : 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl-1,3,4-oxadiazole ()

  • Structural Difference : Features a sulfone (-SO₂-) group instead of sulfanyl (-S-).
  • Activity : Exhibited potent antibacterial activity against Xanthomonas pathogens (EC₅₀ = 0.17–1.98 µg/mL), outperforming commercial agrochemicals like thiodiazole copper .
  • Comparison : The sulfone group’s electron-withdrawing nature likely enhances target binding compared to the methylsulfanyl group, which is less polarizable.

Antifungal and Herbicidal Activity

Key Analog : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole ()

  • Structural Difference : Contains a trifluoromethylpyrazole substituent instead of thienyl-pyrrole.
  • Activity : Demonstrated >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. Molecular docking revealed strong binding to succinate dehydrogenase (SDH), similar to the fungicide penthiopyrad .
  • Comparison : The thienyl-pyrrole group in the target compound may reduce fungicidal efficacy due to diminished hydrogen-bonding capacity compared to the trifluoromethylpyrazole moiety.

Anti-inflammatory Activity

Key Analog : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole ()

  • Structural Difference: Substituted with a propanone-linked aryl group.
  • Activity : Achieved 59.5–61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
  • Comparison: The target compound’s thienyl-pyrrole group may limit cyclooxygenase (COX) inhibition due to bulkiness, whereas propanone-aryl analogs optimize hydrophobic interactions with enzyme pockets.

Mechanistic Insights

  • Antimicrobial Action : Methylsulfanyl and sulfonyl groups enhance membrane permeability, while aromatic substituents (e.g., thienyl, pyrazole) facilitate intercalation into bacterial DNA or enzyme active sites .
  • SDH Inhibition (Fungicides) : The trifluoromethyl group in analogs like 5g () mimics natural substrates, disrupting mitochondrial respiration. The thienyl-pyrrole group may lack this mimicry .
  • Anti-inflammatory Targets: Propanone-aryl oxadiazoles likely inhibit COX-2 via hydrophobic aryl interactions, a mechanism less accessible to bulkier substituents like thienyl-pyrrole .

Biological Activity

2-(Methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole, commonly referred to as a derivative of the oxadiazole family, has garnered attention due to its diverse biological activities. The oxadiazole moiety is known for its pharmacological potential, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. This article explores the biological activity of this specific compound, supported by case studies and research findings.

  • Molecular Formula : C11H9N3OS2
  • Molecular Weight : 263.34 g/mol
  • CAS Number : 478077-11-1

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazoles demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. Specifically:

  • Antibacterial Activity : Compounds with the oxadiazole structure showed potent antibacterial effects. For instance, derivatives synthesized in a study exhibited Minimum Inhibitory Concentrations (MIC) ranging from 4 to 16 µM against resistant strains of Mycobacterium tuberculosis .
CompoundBacterial StrainMIC (µM)
21cM. tuberculosis4–8
21aM. kansasii8–16

Anticancer Activity

The potential of oxadiazole derivatives in cancer treatment has also been explored. Studies have shown that certain compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Some derivatives induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. For example, a study reported that a specific oxadiazole derivative reduced the viability of cancer cell lines by over 50% at concentrations as low as 5 µg/mL .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies:

  • Study Findings : In vitro assays demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .
Activity TypeEffectiveness
Anti-inflammatorySignificant reduction in cytokine levels
AnalgesicPain relief comparable to standard analgesics

Study on Antitubercular Activity

A notable study by Dhumal et al. (2016) synthesized a series of oxadiazole derivatives and evaluated their antitubercular activity against Mycobacterium bovis BCG. The most effective compounds demonstrated high binding affinity to the enoyl reductase enzyme, crucial for mycolic acid biosynthesis .

Hybrid Derivatives

Research conducted by Shingare et al. (2018) focused on hybrid derivatives combining oxadiazole with isoxazole rings. The resulting compounds showed enhanced antibacterial activity against multiple strains including E. coli and Pseudomonas aeruginosa, outperforming traditional antibiotics like amoxicillin .

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